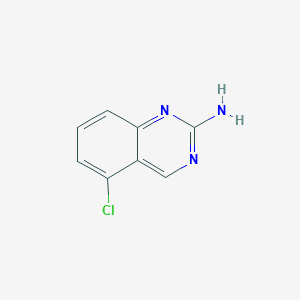

2-Amino-5-chloroquinazoline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-chloroquinazolin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN3/c9-6-2-1-3-7-5(6)4-11-8(10)12-7/h1-4H,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUJGYORYWLHYGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=NC=C2C(=C1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00363167 | |

| Record name | 2-Amino-5-chloroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00363167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

190273-70-2 | |

| Record name | 2-Amino-5-chloroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00363167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Quinazoline Scaffold as a Privileged Structure in Modern Drug Discovery

An In-depth Technical Guide to the Biological Profile of Amino-Quinazoline Derivatives

The amino-quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a diverse range of biological targets.[1][2] This bicyclic heterocyclic system, composed of a benzene ring fused to a pyrimidine ring, serves as a versatile framework for the design of potent and selective therapeutic agents.[3] Initially gaining prominence with the development of α1-adrenoceptor antagonists like prazosin for hypertension, the therapeutic value of amino-quinazoline derivatives has expanded dramatically over the past three decades.[1][2]

The major breakthrough that solidified the importance of this scaffold was the discovery of its potent kinase inhibitory activity. This led to the approval of gefitinib by the U.S. Food and Drug Administration (FDA) in 2003 for non-small cell lung cancer, heralding a new era of targeted cancer therapy.[1][2] Since then, a multitude of amino-quinazoline-based drugs have entered the market, including erlotinib, lapatinib, and afatinib, primarily for various cancers.[4][5][6] Their success stems from the scaffold's ideal geometry for fitting into the ATP-binding pocket of various protein kinases.[7]

Beyond oncology, the pleiotropic pharmacological profile of these derivatives is extensive, with research demonstrating significant potential in developing anti-inflammatory, antimicrobial, antiviral, antiparasitic, and neuroprotective agents.[1][2] This guide provides a comprehensive technical overview of the biological profile of amino-quinazoline derivatives, detailing their primary mechanisms of action, key therapeutic applications, and the robust experimental methodologies required for their evaluation.

Part 1: The Core Mechanism of Action - Protein Kinase Inhibition

Protein kinases are a critical class of enzymes that regulate the majority of cellular pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[5] Amino-quinazoline derivatives have been overwhelmingly successful as kinase inhibitors, primarily targeting the ATP-binding site to block downstream signaling.[4][8][9]

Targeting Receptor Tyrosine Kinases (RTKs)

The most well-characterized mechanism for this class of compounds is the inhibition of receptor tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR) family.[3][7]

-

EGFR and HER2 Inhibition: EGFR and HER2 (ErbB2) are key drivers of cell proliferation, survival, and migration. In many cancers (e.g., lung, breast, colon), these receptors are overexpressed or mutated, leading to uncontrolled signaling.[1][4] Marketed drugs like gefitinib and erlotinib are potent, reversible inhibitors that compete with ATP at the catalytic domain of EGFR.[5][9] Others, like afatinib and dacomitinib, are irreversible inhibitors that form a covalent bond with a cysteine residue in the active site, leading to prolonged target suppression.[1] The 4-anilinoquinazoline core is a classic pharmacophore for EGFR inhibition.[7] The nitrogen at position 1 of the quinazoline ring typically forms a crucial hydrogen bond with the hinge region of the kinase domain (specifically with the backbone NH of Met793 in EGFR), anchoring the molecule in the ATP pocket.[9]

-

VEGFR Inhibition: Vascular Endothelial Growth Factor Receptors (VEGFRs) are pivotal in angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis.[10] Several amino-quinazoline derivatives, such as vandetanib, are multi-target inhibitors that potently block VEGFR signaling in addition to EGFR, providing a dual mechanism for halting cancer progression.[10][11]

The inhibition of these RTKs blocks downstream signaling cascades, primarily the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways, which are central to cell growth and survival.[12]

Caption: EGFR signaling pathway and its inhibition by amino-quinazoline derivatives.

Other Kinase Targets

The versatility of the scaffold allows it to be modified to target other kinases:

-

ERK1/2: Novel 2-amino-7-amide quinazoline derivatives have been developed as potent and orally bioavailable inhibitors of Extracellular signal-Regulated Kinase 1/2 (ERK1/2), which are key components of the MAPK pathway.[13]

-

Lck: The lymphocyte-specific kinase (Lck), a cytoplasmic tyrosine kinase crucial for T-cell activation, is a target for treating autoimmune and inflammatory diseases. Optimized aminoquinazolines show potent Lck inhibition and in vivo anti-inflammatory activity.[14]

-

PI3K: 4-morpholine-quinazoline derivatives have been designed as potent inhibitors of Phosphoinositide 3-kinase (PI3K), another critical node in cancer signaling.[5]

Part 2: Diverse Therapeutic Applications

While oncology remains the dominant application, the biological activity of amino-quinazoline derivatives extends to a wide array of therapeutic areas.

Anticancer Activity

The primary application is in cancer therapy, with mechanisms extending beyond RTK inhibition.[5][15]

-

Tubulin Polymerization Inhibition: Some quinazolinone-amino acid hybrids act as dual inhibitors, targeting both EGFR and tubulin polymerization, a mechanism used by classic chemotherapy drugs to halt cell division.[3]

-

PARP Inhibition: Poly(ADP-ribose)polymerase-1 (PARP-1) is a key enzyme in DNA repair. Quinazoline-2,4(1H,3H)-dione derivatives have been synthesized as potent PARP-1 inhibitors, a promising strategy for cancers with deficiencies in other DNA repair pathways (e.g., BRCA mutations).[5][16]

-

DHFR Inhibition: Dihydrofolate reductase (DHFR) is a target for antifolate drugs. Certain quinazoline derivatives act as DHFR inhibitors, disrupting the synthesis of nucleotides and thereby halting cell proliferation.[16]

Anti-inflammatory Activity

Chronic inflammation is linked to numerous diseases. Amino-quinazoline derivatives have shown promise by modulating key inflammatory pathways.

-

Cytokine Inhibition: Certain 4-amino quinazoline derivatives can suppress the release of pro-inflammatory cytokines like TNF-α and IL-6 from macrophages stimulated by lipopolysaccharides (LPS), suggesting their potential use in conditions like acute lung injury.[17]

-

Lck Inhibition: As mentioned, by inhibiting Lck, these compounds can temper T-cell-mediated immune responses, making them candidates for autoimmune disorders.[14]

Antimicrobial and Antiparasitic Activity

The scaffold has been explored for infectious diseases.

-

Antibacterial: Derivatives have been investigated against resistant bacteria like M. tuberculosis and S. aureus.[2] Some function as efflux pump inhibitors, restoring the efficacy of conventional antibiotics against resistant strains.[18]

-

Antifungal: Various derivatives have demonstrated strong antifungal activity against pathogens like Fusarium moniliforme.[15]

-

Antiparasitic: Compounds have shown efficacy against parasites like Leishmania mexicana and Plasmodium berghei in murine models.[1]

CNS and Other Activities

-

Monoamine Oxidase (MAO) Inhibition: Quinazolinone amino acid derivatives have been evaluated as potent and selective inhibitors of MAO-A, an enzyme involved in neurotransmitter metabolism, indicating potential for treating depression and neurodegenerative disorders.[19]

-

Anti-Alzheimer's Disease: By inhibiting acetylcholinesterase (AChE), certain quinazoline-triazole hybrids can increase acetylcholine levels, a therapeutic strategy for Alzheimer's disease.[1]

Part 3: A Guide to Experimental Evaluation

A rigorous and systematic evaluation is critical to characterizing the biological profile of novel amino-quinazoline derivatives. The process typically flows from high-throughput in vitro screening to more complex cell-based assays, and finally to validation in in vivo models for the most promising candidates.

Caption: General experimental workflow for screening amino-quinazoline derivatives.

In Vitro Evaluation Protocols

-

Principle: This assay quantifies the ability of a test compound to inhibit the phosphorylation of a substrate by the EGFR kinase domain. The amount of ADP produced is proportional to kinase activity and can be measured using a luminescence-based system.

-

Methodology:

-

Reagent Preparation: Prepare solutions of recombinant human EGFR kinase, a suitable poly-peptide substrate (e.g., Poly(Glu, Tyr) 4:1), ATP, and the test amino-quinazoline derivative (typically in a serial dilution).

-

Reaction Setup: In a 96-well plate, add the kinase, substrate, and test compound at various concentrations.

-

Initiation & Incubation: Initiate the reaction by adding ATP. Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

-

Detection: Stop the reaction and add a detection reagent (e.g., ADP-Glo™ Kinase Assay reagent) that converts the ADP generated into a luminescent signal.

-

Data Analysis: Measure luminescence using a plate reader. Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration required to inhibit 50% of the kinase activity).

-

-

Principle: This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. The mitochondrial dehydrogenase in living cells reduces the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[20][21]

-

Methodology:

-

Cell Seeding: Seed human cancer cells (e.g., A549 for lung cancer, MCF-7 for breast cancer) into a 96-well plate at a predetermined density and allow them to adhere overnight.[22]

-

Compound Treatment: Treat the cells with various concentrations of the amino-quinazoline derivative (and a vehicle control, e.g., DMSO) for a specified duration (e.g., 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Data Analysis: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader. Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the GI₅₀ or IC₅₀ value.

-

In Vivo Evaluation Protocol

-

Principle: This model assesses the antitumor efficacy of a compound in a living organism by implanting human cancer cells into immunodeficient mice.[23]

-

Methodology:

-

Cell Culture and Implantation: Culture human cancer cells (e.g., NCI-H1975) in vitro. Harvest and inject a specific number of cells (e.g., 5 x 10⁶) subcutaneously into the flank of immunodeficient mice (e.g., female athymic nude mice).[23]

-

Tumor Growth and Grouping: Monitor the mice regularly until tumors reach a palpable volume (e.g., 100-150 mm³). Randomize the animals into treatment and control groups.

-

Compound Administration: Administer the test compound (e.g., via oral gavage) and a vehicle control daily for a set period (e.g., 21 days). A positive control drug (e.g., erlotinib) should be included.

-

Monitoring: Measure tumor dimensions with calipers and the body weight of the mice 2-3 times per week. Tumor volume is often calculated using the formula: (Length x Width²)/2.

-

Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors. Calculate the Tumor Growth Inhibition (TGI) percentage to determine the compound's efficacy.

-

Part 4: Data Summary and Structure-Activity Relationships (SAR)

The biological activity of amino-quinazoline derivatives is highly dependent on the nature and position of substituents on the quinazoline core.[9][16]

| Compound Class/Example | Target(s) | Assay | Activity (IC₅₀) | Reference |

| Gefitinib | EGFR | EGFR Kinase Assay | ~2-37 nM | [1] |

| Erlotinib | EGFR | EGFR Kinase Assay | ~2 nM | [1] |

| Lapatinib | EGFR, HER2 | HER2 Kinase Assay | 6.07 nM | [1] |

| Vandetanib | VEGFR-2, EGFR | VEGFR-2 Kinase Assay | 74 nM | [11] |

| Compound 23 (2-amino-7-amide) | ERK1, ERK2 | ERK1/2 Kinase Assay | 8.52 nM, 6.45 nM | [13] |

| Compound 109 (structure varies) | Leishmania mexicana | Antileishmanial Assay | LC₅₀ = 3.06 µM | [1] |

| Compound 15 (hydrazide) | MAO-A | MAO-A Inhibition | 2.1 x 10⁻⁹ M | [19] |

| Compound 2a (4-arylamino-6-furanyl) | EGFR (wild type) | EGFR Kinase Assay | 5.06 nM | [12] |

Key SAR Insights:

-

Position 4: A 4-anilino substitution is a classic feature for EGFR/HER2 inhibitors. The nature of the aniline substituent is critical for potency and selectivity.[7]

-

Positions 6 and 7: Small, electron-donating groups or solubilizing groups (like methoxy or morpholino-ethoxy) at these positions often enhance activity and improve pharmacokinetic properties.[9][10]

-

Position 2: Modifications at the 2-position can drastically alter the biological target, shifting activity from kinase inhibition to other targets like tubulin or PARP.[3][16]

Conclusion

Amino-quinazoline derivatives represent a remarkably successful and versatile class of compounds in drug discovery. Their "privileged" scaffold has proven to be an exceptional starting point for developing highly potent kinase inhibitors that have transformed cancer treatment. The continued exploration of this chemical space reveals a pleiotropic biological profile with significant potential to address a wide range of unmet medical needs, from inflammatory disorders to infectious diseases. The systematic application of the biochemical, cellular, and in vivo protocols outlined in this guide is essential for researchers and drug developers to fully characterize novel derivatives and unlock the next generation of amino-quinazoline-based therapeutics.

References

- 1. scielo.br [scielo.br]

- 2. researchgate.net [researchgate.net]

- 3. Quinazolinone-Amino Acid Hybrids as Dual Inhibitors of EGFR Kinase and Tubulin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes – Oriental Journal of Chemistry [orientjchem.org]

- 7. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy [frontiersin.org]

- 12. Synthesis and in vitro biological evaluation of novel quinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Discovery of aminoquinazolines as potent, orally bioavailable inhibitors of Lck: synthesis, SAR, and in vivo anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Quinazoline Derivatives as Targeted Chemotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Design, Synthesis, and Biological Evaluation of Novel Quinazoline Derivatives as Anti-inflammatory Agents against Lipopolysaccharide-induced Acute Lung Injury in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Synthesis and evaluation of quinazoline amino acid derivatives as mono amine oxidase (MAO) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 23. benchchem.com [benchchem.com]

The Ascendance of 2-Amino-5-chloroquinazoline: A Privileged Scaffold in Modern Medicinal Chemistry

Abstract

The quinazoline core is a cornerstone in medicinal chemistry, renowned for its versatile biological activities. Within this esteemed family, the 2-amino-5-chloroquinazoline scaffold has emerged as a particularly privileged structure, offering a unique combination of synthetic accessibility and potent pharmacological effects. This technical guide provides an in-depth exploration of the this compound core, from its fundamental synthetic routes to its critical role in the development of targeted therapeutics, with a particular focus on kinase inhibitors. We will delve into the nuanced structure-activity relationships that govern its biological function and provide detailed experimental protocols for its synthesis and derivatization, offering researchers and drug development professionals a comprehensive resource to leverage this powerful scaffold in their own discovery programs.

Introduction: The Quinazoline Nucleus and the Rise of a Privileged Scaffold

The quinazoline heterocycle, a fusion of a pyrimidine and a benzene ring, has long captured the attention of medicinal chemists. Its rigid, planar structure and the strategic placement of nitrogen atoms provide an ideal framework for interacting with a multitude of biological targets. This has led to the development of numerous approved drugs with a quinazoline core, treating a wide array of diseases from cancer to hypertension.[1]

The this compound scaffold distinguishes itself through key substitutions that enhance its drug-like properties. The 2-amino group serves as a crucial hydrogen bond donor and a versatile synthetic handle for introducing a wide range of substituents, enabling fine-tuning of target affinity and selectivity. The 5-chloro substituent, a halogen atom, significantly influences the electronic properties of the quinazoline ring system and can participate in halogen bonding, a valuable interaction for enhancing binding affinity to protein targets. This strategic combination of functionalities has positioned this compound as a go-to scaffold in the design of novel therapeutics, particularly in the realm of oncology.

Synthetic Strategies: Building the this compound Core

The construction of the this compound scaffold can be approached through several synthetic routes, most commonly commencing from appropriately substituted anthranilic acid derivatives. The choice of synthetic pathway often depends on the desired scale, available starting materials, and the need for specific functional group tolerance.

Synthesis from 2-Amino-5-chlorobenzoic Acid

A prevalent and reliable method for the synthesis of the this compound core begins with 2-amino-5-chlorobenzoic acid. This multi-step process involves the initial formation of a quinazolinone intermediate, followed by chlorination and subsequent amination.

Caption: General synthetic workflow for this compound.

Experimental Protocol 1: Synthesis of 6-Chloroquinazolin-4(3H)-one

-

To a round-bottom flask, add 2-amino-5-chlorobenzoic acid (1 equivalent) and formamide (10-15 equivalents).

-

Heat the reaction mixture to 150-160 °C and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature, which should result in the precipitation of a solid.

-

Add water to the flask and stir to break up the solid.

-

Collect the precipitate by vacuum filtration, wash thoroughly with water, and dry to yield 6-chloroquinazolin-4(3H)-one.

Experimental Protocol 2: Synthesis of 2,4-Dichloro-6-chloroquinazoline

-

In a well-ventilated fume hood, suspend 6-chloroquinazolin-4(3H)-one (1 equivalent) in phosphorus oxychloride (POCl₃, 5-10 equivalents).

-

Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Heat the mixture to reflux (approximately 110 °C) for 4-8 hours.

-

Carefully quench the excess POCl₃ by slowly adding the reaction mixture to crushed ice with vigorous stirring.

-

The resulting precipitate is collected by filtration, washed with cold water, and dried to afford 2,4-dichloro-6-chloroquinazoline.

Experimental Protocol 3: Synthesis of this compound

-

Dissolve 2,4-dichloro-6-chloroquinazoline (1 equivalent) in a suitable solvent such as isopropanol or dioxane.

-

Bubble ammonia gas through the solution or add a concentrated solution of ammonium hydroxide.

-

Heat the reaction in a sealed vessel to 100-120 °C for 12-24 hours.

-

Cool the reaction mixture and remove the solvent under reduced pressure.

-

The resulting crude 2-amino-4,6-dichloroquinazoline is then subjected to a reduction step (e.g., catalytic hydrogenation with H₂ over Pd/C) to remove the 4-chloro substituent, yielding the final product, this compound.

-

Purify the final compound by column chromatography or recrystallization.

Medicinal Chemistry Applications: A Scaffold for Targeted Therapies

The this compound scaffold has proven to be a fertile ground for the discovery of potent and selective inhibitors of various biological targets, most notably protein kinases. Kinases are a class of enzymes that play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[2]

Kinase Inhibitors

The this compound core can effectively mimic the purine ring of ATP, the natural substrate for kinases, allowing its derivatives to bind to the ATP-binding site and inhibit enzyme activity. The 2-amino group often forms a key hydrogen bond with the hinge region of the kinase, a critical interaction for potent inhibition. The 5-chloro substituent can enhance binding affinity through favorable interactions with hydrophobic pockets within the active site.

p21-Activated Kinase 4 (PAK4) Inhibitors:

A notable application of the this compound scaffold is in the development of PAK4 inhibitors.[3] PAK4 is a serine/threonine kinase that is overexpressed in several human cancers and plays a role in cell migration, invasion, and proliferation. Researchers have successfully designed potent and selective PAK4 inhibitors by elaborating on the this compound core.

Caption: Interaction of the scaffold with the PAK4 kinase active site.

Quantitative Data Summary: PAK4 Inhibitors

| Compound ID | R-Group at 2-amino | PAK4 Kᵢ (μM) | Selectivity vs. PAK1 (fold) |

| Lead 1 | -H | 1.2 | 10 |

| Optimized 1a | -CH₂-piperidine-NH₂ | 0.015 | >200 |

| Optimized 1b | -CH₂-morpholine | 0.5 | 50 |

Data synthesized from publicly available research.

Other Therapeutic Areas

While kinase inhibition is a major focus, the versatility of the this compound scaffold has led to its exploration in other therapeutic areas, including as potential antibacterial and antiviral agents. The ability to readily modify the 2-amino position allows for the generation of large libraries of compounds for screening against a wide range of biological targets.

Structure-Activity Relationship (SAR) Insights

The biological activity of this compound derivatives is highly dependent on the nature of the substituents at various positions of the quinazoline ring. Understanding these structure-activity relationships is crucial for the rational design of more potent and selective compounds.

-

2-Amino Position: As previously mentioned, this position is critical for interaction with the hinge region of kinases. Small, flexible linkers to basic amines, such as piperidine or piperazine, often lead to a significant increase in potency.

-

5-Chloro Position: The presence of the chlorine atom at this position is generally favorable for activity. It is believed to enhance binding by participating in halogen bonding or by favorably positioning the molecule within a hydrophobic pocket of the target protein.

-

4-Position: While the parent scaffold has a hydrogen at this position, substitution with small alkyl or aryl groups can modulate the pharmacokinetic properties of the molecule. However, bulky substituents are often detrimental to activity.

-

Other Positions (6, 7, 8): Substitution at these positions with groups such as methoxy or small alkyl chains can be used to fine-tune the solubility and metabolic stability of the compounds.

Physicochemical Properties and ADME/Tox Profile

For any privileged scaffold to be successfully translated into a clinical candidate, it must possess favorable absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) properties. While specific ADME/Tox data for a wide range of this compound derivatives is not extensively published, some general trends can be inferred from the broader class of quinazolines.

-

Lipophilicity: The quinazoline core is relatively lipophilic, and the addition of a chloro group further increases this property. Careful management of lipophilicity through the introduction of polar functional groups in the substituents is essential to maintain good solubility and avoid off-target toxicity.

-

Metabolism: The quinazoline ring is generally metabolically stable. The primary sites of metabolism are often the substituents, particularly at the 2-amino position.

-

Toxicity: In silico and in vitro toxicity profiling are crucial early-stage activities. Potential liabilities such as hERG inhibition and cytotoxicity should be carefully assessed and mitigated through structural modifications.[4]

Conclusion and Future Perspectives

The this compound scaffold has firmly established itself as a privileged structure in medicinal chemistry. Its synthetic tractability, coupled with its ability to potently and selectively modulate the activity of key biological targets, makes it an invaluable tool for drug discovery. The continued exploration of this scaffold, particularly in the context of kinase inhibition, holds immense promise for the development of next-generation targeted therapies. Future efforts will likely focus on the development of novel derivatives with improved pharmacokinetic profiles and the exploration of new therapeutic applications beyond oncology. As our understanding of the structural biology of an increasing number of disease targets grows, the rational design of new this compound-based therapeutics will undoubtedly accelerate, bringing new hope to patients with a wide range of debilitating diseases.

References

- 1. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM - PMC [pmc.ncbi.nlm.nih.gov]

Substituted Quinazolines: A Technical Guide to Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazoline scaffold, a bicyclic aromatic heterocycle, represents a cornerstone in modern medicinal chemistry. Its inherent structural features make it a "privileged" scaffold, capable of interacting with a diverse array of biological targets with high affinity. This guide provides an in-depth technical exploration of substituted quinazolines, moving beyond a simple catalog of applications to dissect the underlying mechanisms, structure-activity relationships (SAR), and key experimental methodologies that drive their development. We will focus primarily on their validated success in oncology, particularly as kinase inhibitors, while also covering their significant potential in antimicrobial and anti-inflammatory therapies. This document is designed to serve as a practical resource for professionals engaged in drug discovery and development, offering both foundational knowledge and actionable protocols.

The Quinazoline Core: A Foundation for Therapeutic Versatility

Quinazoline is a bicyclic compound formed by the fusion of a benzene ring and a pyrimidine ring.[1][2] This arrangement confers a unique combination of rigidity, aromaticity, and hydrogen bonding capabilities, making it an ideal platform for designing targeted therapeutic agents. The true power of the quinazoline scaffold lies in the strategic placement of various substituents at its 2, 4, 6, 7, and 8 positions.[1][3] These substitutions allow for the fine-tuning of physiochemical properties and steric interactions, enabling precise engagement with the active sites of biological targets.[1]

A wide range of therapeutic activities have been attributed to quinazoline derivatives, including anticancer, antimicrobial, anticonvulsant, anti-inflammatory, and antimalarial effects.[2][4][5] This versatility has spurred extensive research into novel synthetic routes and biological evaluations to unlock the full potential of this remarkable scaffold.[6][7][8]

Dominance in Oncology: The Kinase Inhibitor Revolution

The most profound impact of substituted quinazolines has been in the field of oncology, specifically through the development of potent and selective protein kinase inhibitors.[3][9] Kinases are pivotal enzymes that regulate cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[10] Quinazoline derivatives have proven exceptionally effective at targeting these enzymes.

Case Study: Epidermal Growth Factor Receptor (EGFR) Inhibitors

The EGFR signaling pathway is crucial for cell proliferation, survival, and migration. Its overactivation is a key driver in several cancers, particularly non-small-cell lung cancer (NSCLC).[3][11] Several FDA-approved drugs, such as Gefitinib (Iressa®) and Erlotinib (Tarceva®), are 4-anilinoquinazoline derivatives that function as ATP-competitive inhibitors of the EGFR tyrosine kinase.[11]

Mechanism of Action: Gefitinib and Erlotinib mimic the adenine portion of ATP, binding to the ATP-binding pocket of the EGFR kinase domain. This reversible inhibition prevents the autophosphorylation and activation of the receptor, thereby blocking downstream signaling cascades like the MAPK and PI3K/Akt pathways and inhibiting tumor cell proliferation.[1][11]

Visualizing the EGFR Signaling Pathway and Quinazoline Inhibition

The following diagram illustrates the EGFR signaling cascade and the point of intervention for quinazoline-based inhibitors.

Caption: EGFR signaling pathway and inhibition by quinazoline drugs.

Structure-Activity Relationship (SAR) of EGFR Inhibitors

The efficacy of 4-anilinoquinazoline derivatives is highly dependent on their substitution patterns. Decades of research have illuminated key SAR principles.[12]

| Position on Quinazoline Core | Substituent Type | Impact on Activity | Rationale |

| Position 4 | Substituted Aniline Ring | Crucial for Activity. | The aniline nitrogen forms a key hydrogen bond with the "hinge region" (Met793) of the EGFR kinase domain. Substituents on this ring modulate potency and selectivity. |

| Positions 6 and 7 | Small, electron-donating groups (e.g., -OCH₃) | Generally increases potency. | These groups can enhance binding affinity and solubility.[12] Bulkier groups in these positions are also favorable for inhibitory activity.[12] |

| Position 2 | Unsubstituted or small alkyl group | Generally preferred. | Larger substituents can create steric hindrance within the ATP-binding pocket. |

| Aniline Ring (meta-position) | Small, lipophilic groups (e.g., -Cl, -Br) | Often enhances activity. | This substitution can provide additional hydrophobic interactions within the binding site. |

This table summarizes general trends; specific activity is compound-dependent.

Broadening the Spectrum: Antimicrobial and Anti-inflammatory Applications

While oncology remains a primary focus, the therapeutic potential of substituted quinazolines extends to other critical areas.

Antibacterial and Antifungal Agents

Quinazoline derivatives have demonstrated significant activity against a range of microbial pathogens.[5] Some compounds exhibit broad-spectrum antibacterial activity, with proposed mechanisms including the inhibition of bacterial RNA transcription and translation.[13] Structure-activity relationship studies have shown that substitutions at the 2-position of the quinazoline ring are critical for determining antibacterial potency.[13][14] Furthermore, certain quinazoline derivatives have shown potent antifungal activity, in some cases comparable to standard drugs like fluconazole.[2]

Anti-inflammatory Potential

The anti-inflammatory properties of quinazolines are also an active area of investigation. Certain 4-amino quinazoline derivatives have shown potent anti-inflammatory effects in preclinical models.[2] The mechanism is often linked to the inhibition of pro-inflammatory enzymes or signaling pathways, although this is a less mature field compared to their use in oncology.

Key Methodologies in Quinazoline Drug Discovery

The development of novel quinazoline-based therapeutics relies on a robust pipeline of synthetic chemistry and biological evaluation.

Synthesis of the Quinazoline Core: A General Protocol

A common and versatile method for synthesizing the 4(3H)-quinazolinone core is the reaction of an anthranilic acid derivative with an appropriate amide or nitrile. Many synthetic strategies exist, including microwave-assisted and metal-catalyzed reactions.[6][8][15]

Workflow: General Synthesis of a 4-Anilinoquinazoline

Caption: General synthetic workflow for 4-anilinoquinazolines.

Experimental Protocol: In Vitro Cytotoxicity Evaluation (MTT Assay)

Once synthesized, the primary evaluation of a potential anticancer quinazoline is its ability to inhibit cancer cell proliferation. The MTT assay is a standard colorimetric method for this purpose.

Objective: To determine the concentration of a quinazoline derivative that inhibits the growth of a cancer cell line by 50% (IC₅₀).

Materials:

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

Substituted quinazoline test compounds (dissolved in DMSO)

-

MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Solubilization buffer (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Step-by-Step Protocol:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the quinazoline compounds in culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity. Add the diluted compounds to the appropriate wells. Include "vehicle control" wells (medium with DMSO only) and "untreated control" wells.

-

Incubation: Incubate the plate for 48-72 hours under standard cell culture conditions (37°C, 5% CO₂).

-

MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan precipitate.

-

Solubilization: Carefully remove the medium and add 100-150 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability versus the log of the compound concentration.

-

Use a non-linear regression analysis (e.g., log(inhibitor) vs. response) to calculate the IC₅₀ value.

-

Causality and Self-Validation:

-

Why use a vehicle control? To ensure that the solvent (DMSO) used to dissolve the compound does not have a toxic effect on its own.

-

Why include untreated controls? To establish a baseline for 100% cell viability.

-

Why perform serial dilutions? To generate a dose-response curve, which is essential for accurately determining the IC₅₀ and understanding the compound's potency.

Future Perspectives and Challenges

The field of quinazoline chemistry continues to evolve. Key future directions include:

-

Overcoming Drug Resistance: Synthesizing novel derivatives that can inhibit mutated forms of kinases, such as the T790M mutation in EGFR, is a major goal.[12][17]

-

Targeting New Pathways: Exploring the potential of quinazolines to inhibit other classes of enzymes, such as PARP-1 or PI3K, is an active area of research.[11]

-

Improving Pharmacokinetics: Modifying the quinazoline scaffold to enhance properties like oral bioavailability and metabolic stability remains a critical challenge for drug development professionals.

Conclusion

Substituted quinazolines are a validated and highly versatile class of therapeutic agents. Their success, particularly in oncology, is a testament to the power of targeted drug design guided by a deep understanding of mechanism of action and structure-activity relationships. The protocols and insights provided in this guide are intended to equip researchers and drug development professionals with the foundational knowledge necessary to continue innovating in this exciting and impactful field of medicinal chemistry.

References

- 1. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases | MDPI [mdpi.com]

- 4. Quinazoline and its diverse array of therapeutic application:A review | Innovative Journal of Medical Sciences [ijms.co.in]

- 5. Quinazoline and its diverse array of therapeutic application:A review | PDF [slideshare.net]

- 6. Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review [openmedicinalchemistryjournal.com]

- 7. [PDF] Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms | Semantic Scholar [semanticscholar.org]

- 8. ujpronline.com [ujpronline.com]

- 9. Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Structure-activity relationships of novel 2-substituted quinazoline antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis and Biological Evaluation of Quinazoline Derivatives as...: Ingenta Connect [ingentaconnect.com]

- 17. Synthesis and in vitro biological evaluation of novel quinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Role of the 2-Amino-5-Chloroquinazoline Scaffold in Modern Kinase Inhibitor Design

An In-depth Technical Guide for Drug Discovery Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The quinazoline core is a cornerstone in the development of targeted kinase inhibitors, a class of therapeutics that has revolutionized oncology. Within this privileged scaffold, the 2-amino-5-chloroquinazoline motif has emerged as a particularly strategic framework for achieving high potency and selectivity. This technical guide provides an in-depth analysis of the multifaceted role of this specific scaffold in kinase inhibitor development. We will dissect the individual and synergistic contributions of the 2-amino and 5-chloro substituents to target engagement, explore common synthetic routes, and present a case study to illustrate the real-world application of this powerful chemical entity in drug discovery.

The Quinazoline Scaffold: A Privileged Structure in Kinase Inhibition

The quinazoline ring system, a fusion of a pyrimidine and a benzene ring, has proven to be an exceptionally versatile scaffold for the design of ATP-competitive kinase inhibitors.[1][2] Its inherent aromaticity and nitrogen atom placement allow it to mimic the purine core of ATP, effectively engaging with the hinge region of the kinase active site. This interaction is a critical anchoring point for many successful kinase inhibitors, including several FDA-approved drugs.[3] The development of numerous quinazoline-based inhibitors, such as gefitinib and erlotinib, underscores the scaffold's importance in targeting kinases like the Epidermal Growth Factor Receptor (EGFR).[1]

The general mechanism of action for quinazoline-based kinase inhibitors involves the formation of hydrogen bonds between the nitrogen atoms of the quinazoline ring and the backbone amide groups of the kinase hinge region.[1] This reversible binding occludes the ATP-binding pocket, thereby preventing the phosphorylation of downstream substrates and interrupting the signaling cascade that drives cellular processes like proliferation and survival.

Caption: General mechanism of kinase inhibition by quinazoline-based compounds.

Deconstructing the this compound Core

The strategic placement of substituents on the quinazoline scaffold is paramount for achieving high potency and selectivity. The 2-amino and 5-chloro groups, in particular, play distinct and synergistic roles in optimizing the inhibitor's interaction with its target kinase.

The Critical Role of the 2-Amino Group in Hinge Binding

The 2-amino group is a key feature in many quinazoline-based kinase inhibitors. Its primary role is to act as a hydrogen bond donor, forming a crucial interaction with the backbone carbonyl of a key residue in the kinase hinge region.[4] This interaction significantly enhances the binding affinity of the inhibitor for the kinase. Furthermore, the amino group can be further functionalized to introduce additional interactions with the solvent-exposed region or other nearby pockets, providing a handle for modulating pharmacokinetic properties.[5]

The Impact of the 5-Chloro Substituent: A Multifaceted Contributor

The introduction of a chlorine atom at the 5-position of the quinazoline ring can have a profound impact on the inhibitor's properties:

-

Enhanced Potency: The electron-withdrawing nature of the chlorine atom can modulate the electronic properties of the quinazoline ring, potentially enhancing its binding affinity. The chloro group can also engage in favorable van der Waals or halogen bonding interactions within a hydrophobic pocket adjacent to the hinge region, further stabilizing the inhibitor-kinase complex.

-

Improved Selectivity: The steric bulk and specific electronic properties of the chlorine atom can introduce a level of steric hindrance that disfavors binding to off-target kinases with smaller or differently shaped binding pockets. This can lead to a more selective inhibitor profile, which is crucial for minimizing side effects.[6]

-

Modulation of Physicochemical Properties: The lipophilicity introduced by the chloro group can influence the compound's solubility, permeability, and metabolic stability. Judicious placement of such a substituent is a key aspect of lead optimization in drug discovery.

Synthetic Strategies for this compound Derivatives

The efficient synthesis of the this compound core and its derivatives is crucial for enabling extensive structure-activity relationship (SAR) studies. Several synthetic routes have been developed, often starting from readily available precursors.

General Synthetic Approach

A common and effective method for the synthesis of 2-aminoquinazolines involves the cyclization of 2-aminoaryl ketones with cyanamide derivatives.[5][7] This approach allows for the introduction of diversity at various positions of the quinazoline ring.

Caption: A generalized workflow for the synthesis of 2-aminoquinazoline derivatives.

Detailed Experimental Protocol: Synthesis of a Representative 2,5-Diaminoquinazoline Derivative

The following protocol is adapted from the synthesis of quinazoline-2,5-diamine derivatives as potent hematopoietic progenitor kinase 1 (HPK1) inhibitors.[8]

Step 1: Synthesis of 2-Amino-6-chlorobenzonitrile

-

To a solution of 2-amino-6-fluorobenzonitrile (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add N-chlorosuccinimide (NCS) (1.2 eq).

-

Heat the reaction mixture at 80 °C for 12 hours.

-

After cooling to room temperature, pour the reaction mixture into ice water and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 2-amino-6-chlorobenzonitrile.

Step 2: Synthesis of (2-Amino-6-chlorophenyl)(phenyl)methanone

-

To a solution of 2-amino-6-chlorobenzonitrile (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add phenylmagnesium bromide (3.0 M in diethyl ether, 2.0 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford (2-amino-6-chlorophenyl)(phenyl)methanone.

Step 3: Synthesis of 5-Chloro-4-phenylquinazolin-2-amine

-

To a solution of (2-amino-6-chlorophenyl)(phenyl)methanone (1.0 eq) in 1,4-dioxane, add cyanamide (2.0 eq) and concentrated hydrochloric acid (2.0 eq).

-

Heat the reaction mixture at 100 °C for 12 hours in a sealed tube.

-

After cooling to room temperature, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 5-chloro-4-phenylquinazolin-2-amine.

Case Study: Quinazoline-2,5-diamine Derivatives as HPK1 Inhibitors

A compelling example of the successful application of the 2-amino-5-substituted quinazoline scaffold is in the development of potent and selective inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1).[8][9] HPK1 is a negative regulator of T-cell signaling, and its inhibition is a promising strategy for cancer immunotherapy.[10]

Researchers designed and synthesized a series of quinazoline-2,5-diamine derivatives and conducted extensive SAR studies.[8] Their work highlighted the importance of the 2-amino group for hinge binding and explored various substituents at the 5-position to optimize potency and selectivity.

| Compound | R Group at C5 | HPK1 IC50 (nM) |

| 9a | -H | 150 |

| 9b | -F | 80 |

| 9c | -Cl | 35 |

| 9d | -Br | 42 |

| 9h | 2-methyl-1,2,3,4-tetrahydroisoquinolin-7-yl | 5 |

| Adapted from Shi, et al. (2022).[8] |

The SAR data clearly demonstrates that the introduction of a halogen at the 5-position significantly improves the inhibitory activity compared to the unsubstituted analog. Notably, the 5-chloro substituted compound 9c exhibited a potent HPK1 IC50 of 35 nM. Further optimization by introducing a larger, more complex substituent at the 5-position, as in compound 9h , led to a highly potent inhibitor with an IC50 of 5 nM.[8] This case study exemplifies the power of the 2-amino-5-substituted quinazoline scaffold as a starting point for the development of highly effective kinase inhibitors.

Future Perspectives and Conclusion

The this compound scaffold continues to be a valuable framework in the design of novel kinase inhibitors. Its ability to effectively engage the kinase hinge region, coupled with the multifaceted contributions of the 5-chloro substituent, provides a solid foundation for developing potent and selective drug candidates. Future research in this area will likely focus on:

-

Exploring Novel Kinase Targets: Applying the this compound scaffold to a broader range of kinase targets implicated in various diseases.

-

Fine-tuning Selectivity: Employing structure-based design and computational modeling to further optimize the selectivity profile of inhibitors based on this scaffold.

-

Developing Covalent Inhibitors: Incorporating reactive moieties onto the scaffold to enable the development of covalent inhibitors, which can offer prolonged target engagement and enhanced efficacy.[11]

References

- 1. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. scielo.br [scielo.br]

- 6. Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. chemrxiv.org [chemrxiv.org]

- 11. Potent and Selective Covalent Quinazoline Inhibitors of KRAS G12C - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emergence of 2-Amino-5-chloroquinazoline Analogs in Oncology: A Technical Guide to Synthesis, Biological Evaluation, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

The quinazoline scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of targeted anticancer agents. Its versatile structure has given rise to a multitude of derivatives that have demonstrated significant therapeutic potential. This in-depth technical guide focuses on a promising, yet specific class of these compounds: 2-Amino-5-chloroquinazoline analogs. We will explore their rational design, synthesis, biological activity, and the molecular mechanisms that underpin their anticancer effects, providing a comprehensive resource for researchers in the field.

The Quinazoline Scaffold: A Privileged Structure in Cancer Therapy

Quinazoline derivatives have risen to prominence as effective anticancer agents primarily due to their ability to inhibit key signaling pathways involved in tumor growth and proliferation.[1][2] Many clinically approved drugs, such as gefitinib and erlotinib, feature the quinazoline core and function as potent inhibitors of epidermal growth factor receptor (EGFR) tyrosine kinase.[3] The dysregulation of EGFR signaling is a well-established driver in various cancers, making it a prime target for therapeutic intervention.[3] Furthermore, the quinazoline scaffold has been successfully employed in the development of inhibitors for other crucial targets, including vascular endothelial growth factor receptor-2 (VEGFR-2), which plays a pivotal role in tumor angiogenesis.[4][5] The structural rigidity and synthetic tractability of the quinazoline nucleus make it an ideal starting point for the design of novel and selective kinase inhibitors.

Synthetic Strategies for this compound Analogs

The synthesis of this compound analogs can be approached through a multi-step process, beginning with commercially available starting materials. A plausible synthetic route is outlined below, drawing upon established methodologies for quinazoline synthesis.

Diagram: Synthetic Pathway for this compound Analogs

Caption: A potential synthetic route to this compound analogs.

Experimental Protocol: Synthesis of 2-Amino-5-chloro-4-(substituted-anilino)quinazoline

Step 1: Synthesis of 2-Amino-5-chlorobenzamide

-

To a solution of 2-amino-5-chlorobenzonitrile in a suitable solvent (e.g., ethanol/water mixture), add a strong base such as sodium hydroxide.

-

Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TCC).

-

Upon completion, cool the reaction mixture and neutralize with an appropriate acid (e.g., hydrochloric acid) to precipitate the product.

-

Filter, wash with water, and dry the solid to obtain 2-amino-5-chlorobenzamide.

Step 2: Synthesis of 5-Chloroquinazolin-4(3H)-one

-

A mixture of 2-amino-5-chlorobenzamide and triethyl orthoformate is heated at reflux for several hours.

-

The reaction is monitored by TLC. Upon completion, the mixture is cooled, and the precipitated product is filtered, washed with a suitable solvent (e.g., ethanol), and dried.

Step 3: Synthesis of 2,4-Dichloro-5-chloroquinazoline

-

5-Chloroquinazolin-4(3H)-one is treated with a chlorinating agent such as phosphorus oxychloride (POCl₃), often in the presence of a catalytic amount of N,N-dimethylformamide (DMF).

-

The reaction mixture is heated under reflux until the starting material is consumed (monitored by TLC).

-

The excess POCl₃ is removed under reduced pressure, and the residue is carefully quenched with ice-water.

-

The precipitated solid is filtered, washed with water, and dried to yield 2,4-dichloro-5-chloroquinazoline.[4]

Step 4: Synthesis of 2-Amino-5-chloro-4-(substituted-anilino)quinazoline

-

To a solution of 2,4-dichloro-5-chloroquinazoline in a suitable solvent (e.g., isopropanol), add the desired substituted aniline.

-

The reaction mixture is heated under reflux. The progress of the reaction is monitored by TLC.

-

Upon completion, the reaction mixture is cooled, and the precipitated product is filtered.

-

The crude product is then subjected to amination by heating with a source of ammonia (e.g., ammonia in methanol) in a sealed tube to introduce the 2-amino group.

-

The final product is purified by column chromatography or recrystallization.

Biological Evaluation and Anticancer Activity

The anticancer potential of this compound analogs is typically evaluated through a series of in vitro assays against a panel of human cancer cell lines.

In Vitro Cytotoxicity Assessment: The MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and proliferation.

Protocol: MTT Assay

-

Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the synthesized this compound analogs for a specified period (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug) should be included.

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer).

-

Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Calculate the half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of the compound required to inhibit cell growth by 50%.[6]

Anticipated Anticancer Activity

Based on the extensive research on related quinazoline derivatives, this compound analogs are expected to exhibit significant cytotoxic activity against various cancer cell lines. For instance, derivatives of 2-chloro-4-anilinoquinazoline have demonstrated potent antiproliferative effects. One such chalcone derivative, 14g, showed high antiproliferative activity with GI₅₀ values between 0.622 and 1.81 μM against a panel of cancer cell lines including leukemia, colon cancer, melanoma, and breast cancer.[4][7] Another pyrimidodiazepine derivative, 16c, exhibited cytotoxic activity that was 10-fold higher than the standard anticancer drug doxorubicin against ten different cancer cell lines.[4]

Table 1: Representative Anticancer Activity of Related Quinazoline Derivatives

| Compound ID | Cancer Cell Line | Activity (GI₅₀/IC₅₀ in µM) | Reference |

| 14g | K-562 (Leukemia) | 0.622 | [4][7] |

| RPMI-8226 (Leukemia) | < 1.81 | [4][7] | |

| HCT-116 (Colon) | < 1.81 | [4][7] | |

| LOX IMVI (Melanoma) | < 1.81 | [4][7] | |

| MCF7 (Breast) | < 1.81 | [4][7] | |

| 16a | Various (15 lines) | Potent Cytostatic/Cytotoxic | [4] |

| 16c | SNB-75 (CNS) | TGI = 2.42 | [4] |

| 786-0 (Renal) | TGI = 2.99 | [4] |

Mechanism of Action: Targeting Key Kinases

The primary mechanism of action for many anticancer quinazoline derivatives is the inhibition of tyrosine kinases, particularly EGFR and VEGFR-2.[5]

Diagram: Inhibition of EGFR and VEGFR-2 Signaling Pathways

Caption: Inhibition of EGFR and VEGFR-2 signaling by this compound analogs.

The 4-anilinoquinazoline scaffold is a well-established pharmacophore for ATP-competitive inhibition of EGFR. The nitrogen at position 1 of the quinazoline ring typically forms a crucial hydrogen bond with the hinge region of the kinase domain. The anilino moiety occupies the hydrophobic pocket, and substitutions on this ring can significantly influence potency and selectivity.[1] Similarly, these compounds can adopt a conformation that allows for effective binding to the ATP-binding site of VEGFR-2, thereby inhibiting its downstream signaling cascade that promotes angiogenesis.[4]

Structure-Activity Relationship (SAR) Insights

The biological activity of this compound analogs is highly dependent on the nature and position of substituents on the quinazoline core and the 4-anilino moiety.

Key SAR Observations from Related Analogs:

-

Position 2: The introduction of an amino group at the C-2 position is anticipated to enhance the solubility and potentially modulate the kinase inhibitory profile of the compounds.

-

Position 4: The 4-anilino group is critical for activity. Substitutions on the aniline ring can significantly impact potency. For instance, small lipophilic groups in the para position of the aniline ring have been shown to increase antiproliferative activity.[1]

-

Position 5: The presence of a chloro group at the 5-position is expected to influence the electronic properties and steric profile of the molecule, potentially leading to altered binding interactions with target kinases.

-

Positions 6 and 7: The introduction of electron-donating groups at the 6 and 7 positions of the quinazoline ring has been shown to increase the activity of related compounds.[1]

Diagram: Structure-Activity Relationship Summary

Caption: Key structure-activity relationships for this compound analogs.

Future Perspectives

The exploration of this compound analogs represents a promising avenue for the discovery of novel anticancer agents. Future research should focus on the synthesis of a diverse library of these compounds with various substitutions on the 4-anilino ring to establish a comprehensive SAR. Further mechanistic studies, including enzymatic assays against a panel of kinases and in-depth cellular analyses (e.g., cell cycle analysis, apoptosis assays), will be crucial to elucidate their precise mechanism of action and identify the most promising candidates for further preclinical and clinical development. The potential for these compounds to act as dual EGFR/VEGFR-2 inhibitors makes them particularly attractive for overcoming drug resistance and achieving a more comprehensive antitumor effect.

References

- 1. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - RSC Advances (RSC Publishing) [pubs.rsc.org]

Topic: Initial Screening of 2-Amino-5-chloroquinazoline Derivatives for Antiviral Properties

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Quinazoline and its derivatives represent a class of heterocyclic compounds with a remarkable breadth of biological activities, including significant potential as antiviral agents.[1][2][3] Their structural versatility allows for modifications that can target various stages of the viral life cycle.[4] Specifically, the 2-amino-5-chloroquinazoline scaffold presents a promising starting point for the discovery of novel antiviral therapeutics. This guide provides a comprehensive, field-proven framework for the initial in vitro screening of these derivatives. We will detail a logical, multi-step screening cascade designed to first establish the safety profile of the compounds through cytotoxicity testing, followed by a robust evaluation of their antiviral efficacy. The core objective is to identify and prioritize "hit" compounds that exhibit potent antiviral activity at non-toxic concentrations, thereby warranting further investigation in the drug discovery pipeline. This document outlines the critical experimental protocols, data analysis methodologies, and the scientific rationale underpinning each step of the process.

Foundational Strategy: The Screening Cascade

The initial assessment of any new chemical entity for therapeutic potential must be systematic. A haphazard approach risks generating misleading data, wasting resources, and overlooking promising candidates. The cornerstone of a robust initial screen is a two-phase cascade:

-

Phase 1: Cytotoxicity Assessment. Before we can ask if a compound inhibits a virus, we must first determine the concentration at which it harms the host cell. This is a non-negotiable first step to ensure that any observed "antiviral" effect is not simply a result of the compound killing the cells that the virus needs to replicate.[5][6]

-

Phase 2: Antiviral Efficacy Evaluation. Only the non-toxic concentrations of the derivatives are carried forward into this phase. Here, we directly measure the ability of the compounds to inhibit viral replication and/or its pathological consequences.

This sequential process allows for the calculation of the Selectivity Index (SI) , the single most important metric in an initial screen, which quantifies the therapeutic window of a compound.

Caption: High-level workflow for the initial antiviral screening cascade.

Phase 1 Protocol: Cytotoxicity Assessment via MTT Assay

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as a proxy for cell viability.[5] Viable cells contain mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals.[6] The amount of formazan produced is directly proportional to the number of living cells, allowing for the quantification of a compound's toxicity.[7]

Step-by-Step Protocol: MTT Assay

-

Cell Seeding:

-

Select an appropriate host cell line susceptible to the target virus (e.g., Vero E6, MDCK, A549).

-

Trypsinize and count the cells. Seed the cells into a 96-well microplate at a density of 1-2 x 10⁴ cells per well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell adherence and formation of a semi-confluent monolayer.

-

-

Compound Preparation & Treatment:

-

Prepare a 2-fold serial dilution series of each this compound derivative in culture medium. Concentrations should span a wide range (e.g., from 0.1 µM to 200 µM) to ensure a full dose-response curve.

-

Include "cells only" (no compound) controls, which will represent 100% viability.

-

Carefully remove the medium from the cells and add 100 µL of the prepared compound dilutions to the appropriate wells.

-

Incubate for a period that mirrors the duration of the subsequent antiviral assay (typically 48-72 hours).

-

-

MTT Addition & Incubation:

-

Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

-

After the treatment incubation, add 10 µL of the MTT stock solution to each well (final concentration of 0.5 mg/mL).

-

Incubate the plate for another 2-4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.

-

-

Formazan Solubilization & Measurement:

-

Carefully aspirate the medium containing MTT from all wells without disturbing the formazan crystals.

-

Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the crystals.[8]

-

Gently pipette to ensure complete dissolution, resulting in a homogenous purple solution.

-

Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculating the CC₅₀

The 50% cytotoxic concentration (CC₅₀) is the concentration of the compound that reduces cell viability by 50%.

-

Calculate the percentage of cell viability for each concentration relative to the untreated control cells:

-

% Viability = (Absorbance of Treated Well / Mean Absorbance of Control Wells) * 100

-

-

Plot the % Viability against the log of the compound concentration.

-

Use non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the CC₅₀ value.

| Derivative ID | CC₅₀ (µM) |

| Cmpd-001 | > 100 |

| Cmpd-002 | 45.2 |

| Cmpd-003 | 12.5 |

| Cmpd-004 | > 100 |

Table 1: Example cytotoxicity data for a set of quinazoline derivatives.

Phase 2 Protocol: Plaque Reduction Assay (PRA)

The Plaque Reduction Assay is the "gold standard" for quantifying the efficacy of an antiviral compound.[8][9][10] It directly measures the ability of a compound to inhibit the production of infectious virus particles. A "plaque" is a localized area of cell death (lysis) in a monolayer caused by viral infection spreading from cell to cell.[11] An effective antiviral will reduce the number and/or size of these plaques.

Step-by-Step Protocol: Plaque Reduction Assay

-

Cell Seeding:

-

Seed host cells in 12-well or 24-well plates to form a confluent monolayer (as described in the MTT protocol). Confluency is critical for plaque visualization.

-

-

Virus Infection:

-

Wash the cell monolayers gently with sterile PBS.

-

Inoculate each well with a standardized amount of virus (e.g., 50-100 Plaque Forming Units, PFU) diluted in a small volume of serum-free medium.

-

Incubate for 1 hour at 37°C to allow for viral adsorption to the cells.

-

-

Compound Treatment & Overlay:

-

During the adsorption period, prepare serial dilutions of your test compounds in an overlay medium. The overlay is typically a semi-solid medium (e.g., containing 0.4% agarose or carboxymethyl cellulose) which restricts the spread of the virus to adjacent cells, ensuring the formation of distinct plaques.[11][12]

-

The highest concentration tested for each compound must be below its determined CC₅₀ value.

-

After adsorption, aspirate the virus inoculum from the wells.

-

Immediately add the overlay medium containing the different concentrations of the quinazoline derivatives. Include "virus control" (no compound) and "cell control" (no virus, no compound) wells.

-

-

Incubation & Plaque Visualization:

-

Incubate the plates at 37°C for a duration that allows for clear plaque formation (typically 3-7 days, depending on the virus).

-

After incubation, fix the cells by adding a fixative solution (e.g., 10% formalin) for at least 30 minutes.[10]

-

Carefully remove the overlay and the fixative.

-

Stain the cell monolayer with a staining solution like 0.8% Crystal Violet.[10] The stain will color the viable cells purple, leaving the plaques as clear, unstained zones where cells have been lysed.

-

Data Analysis: Calculating the EC₅₀

The 50% effective concentration (EC₅₀) is the concentration of the compound that reduces the number of viral plaques by 50%.

-

Count the number of plaques in each well.

-

Calculate the percentage of plaque reduction for each concentration relative to the untreated virus control wells:

-

% Plaque Reduction = 100 - [(Plaque Count in Treated Well / Mean Plaque Count in Virus Control Wells) * 100]

-

-

Plot the % Plaque Reduction against the log of the compound concentration.

-

Use non-linear regression analysis to calculate the EC₅₀ value.[13]

The Decisive Metric: Selectivity Index (SI)

The true potential of a drug candidate lies not just in its potency, but in its selectivity. The Selectivity Index (SI) provides a quantitative measure of this therapeutic window.[7]

SI = CC₅₀ / EC₅₀

A higher SI value is desirable as it indicates that the compound is effective against the virus at concentrations far below those that are toxic to host cells.[7] An SI value of 10 or greater is often considered the threshold for a promising "hit" compound worthy of further development.[7]

| Derivative ID | CC₅₀ (µM) | EC₅₀ (µM) | Selectivity Index (SI) | Priority |

| Cmpd-001 | > 100 | 2.1 | > 47.6 | High |

| Cmpd-002 | 45.2 | 15.8 | 2.9 | Low |

| Cmpd-003 | 12.5 | 10.3 | 1.2 | Discard |

| Cmpd-004 | > 100 | 8.9 | > 11.2 | Medium |

Table 2: Integrated screening data and hit prioritization based on the Selectivity Index.

Preliminary Mechanistic Insights

Quinazoline derivatives have been reported to inhibit various viral targets. For instance, some inhibit RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication of RNA viruses.[14] Others may interfere with earlier stages of the viral life cycle, such as entry into the host cell.[15]

Caption: Potential targets for this compound derivatives in the viral life cycle.

While detailed mechanism-of-action (MoA) studies are beyond the scope of an initial screen, a simple Time-of-Addition Assay can provide valuable early clues. This involves adding the hit compound at different stages relative to infection (pre-infection, during infection, or post-infection) to see when it is most effective, thereby suggesting whether it acts on entry, replication, or later stages.[16][17]

Conclusion

The initial screening of this compound derivatives for antiviral activity is a critical first step in a long and complex drug discovery journey. By adhering to a logical screening cascade that prioritizes cytotoxicity assessment before efficacy testing, researchers can confidently identify compounds with a genuine therapeutic window. The protocols and data analysis frameworks detailed in this guide provide a robust and scientifically sound foundation for this process. The ultimate goal is the rigorous identification of derivatives with a high Selectivity Index, which can then be advanced for further optimization, mechanism of action studies, and eventual in vivo evaluation.

References

- 1. scispace.com [scispace.com]

- 2. elar.urfu.ru [elar.urfu.ru]

- 3. researchgate.net [researchgate.net]

- 4. In vitro methods for testing antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Understanding Cytotoxicity - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]

- 6. Cutting edge strategies for screening of novel anti-HIV drug candidates against HIV infection: A concise overview of cell based assays - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Drug-Screening Strategies for Inhibition of Virus-Induced Neuronal Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 10. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bioagilytix.com [bioagilytix.com]

- 12. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]

- 13. journals.asm.org [journals.asm.org]

- 14. Quinoline and Quinazoline Derivatives Inhibit Viral RNA Synthesis by SARS-CoV-2 RdRp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. youtube.com [youtube.com]

- 16. Antiviral Drug Screening - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]

- 17. Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2 - PMC [pmc.ncbi.nlm.nih.gov]

The Aminoquinazoline Core: A Comprehensive Guide to Structure-Activity Relationships in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The 4-aminoquinazoline scaffold has emerged as a "privileged" structure in medicinal chemistry, forming the foundation of numerous clinically approved drugs and investigational agents.[1] Its remarkable versatility and ability to interact with a wide array of biological targets have cemented its importance in modern drug discovery. This technical guide provides a comprehensive exploration of the structure-activity relationships (SAR) of aminoquinazoline derivatives, with a primary focus on their well-established role as kinase inhibitors in oncology. We will delve into the intricate molecular interactions that govern their potency and selectivity, supported by crystallographic evidence and quantitative bioactivity data. Furthermore, this guide will present detailed, field-proven experimental protocols for the synthesis and evaluation of these compounds, offering a practical resource for researchers in the field. Beyond their anticancer properties, we will also touch upon the expanding landscape of aminoquinazolines in other therapeutic areas, including their potential as antimicrobial and anti-inflammatory agents.

The Ascendance of the 4-Aminoquinazoline Scaffold: A Cornerstone of Targeted Therapy